molecular formula C17H18N2O5S2 B11661040 3-((4-Ethoxyphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

3-((4-Ethoxyphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

Cat. No.: B11661040
M. Wt: 394.5 g/mol
InChI Key: JUXRTAPUVUOTIU-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring substituted with ethoxybenzenesulfonyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(4-nitrophenyl)-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications for large-scale production, such as optimizing reaction conditions and using continuous flow reactors, could be feasible.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: 3-(4-Aminobenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

    Hydrolysis: 3-(4-Ethoxybenzenesulfonic acid)-2-(4-nitrophenyl)-1,3-thiazolidine.

Scientific Research Applications

3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The sulfonyl and nitrophenyl groups may play a crucial role in binding to these targets, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Ethoxybenzenesulfonyl)-2-(4-aminophenyl)-1,3-thiazolidine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxybenzenesulfonyl and nitrophenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine

InChI

InChI=1S/C17H18N2O5S2/c1-2-24-15-7-9-16(10-8-15)26(22,23)18-11-12-25-17(18)13-3-5-14(6-4-13)19(20)21/h3-10,17H,2,11-12H2,1H3

InChI Key

JUXRTAPUVUOTIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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